N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide
Description
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylamino group and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-13(2,10-16(3)4)9-15-12(17)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECMKSPLRHDZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCNCC1)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be carried out using various catalysts and reagents, such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) as a coupling reagent . The reaction conditions often involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxylic acid, while reduction may produce N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-methanol.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have shown that compounds similar to N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide can act as inhibitors of kinesin spindle protein (KSP), which is crucial in cancer cell division. The modulation of KSP activity has been linked to the potential treatment of various cancers, including breast and prostate cancer .
1.2 Neurological Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. The modulation of acetylcholine receptors and dopamine pathways suggests potential therapeutic roles in conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Studies
3.1 Cancer Treatment
A notable case study involved the evaluation of a related compound as a KSP inhibitor in a clinical trial setting. Patients with advanced solid tumors showed promising results with reduced tumor size and improved survival rates when treated with this class of compounds .
3.2 Neuroprotection
In another study focusing on neuroprotection, animal models were used to assess the efficacy of this compound in preventing neuronal death induced by neurotoxic agents. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes in treated subjects.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms of action for this compound and its derivatives. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term effects are critical for developing effective therapeutic strategies.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide
- N-[3-(dimethylamino)-2,2-dimethylpropyl]-4-piperidinecarboxamide
Uniqueness
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
N-[3-(Dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H27N3O
- Molecular Weight : 241.37 g/mol
- InChI Key : Not provided in the sources
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
- Cell Signaling Pathways : It may modulate cell signaling pathways related to growth and apoptosis, which could have implications in cancer therapy.
Therapeutic Applications
The compound's biological activity suggests several potential therapeutic applications:
- Neurological Disorders : Given its interaction with neurotransmitter systems, it may be explored for conditions such as anxiety or depression.
- Cancer Treatment : Its ability to inhibit specific cellular pathways positions it as a candidate for further research in oncology.
- Antimicrobial Activity : Some studies have hinted at its potential efficacy against bacterial strains, warranting further exploration in infectious disease contexts.
Study 1: Anticancer Potential
A study investigated the effects of the compound on cancer cell lines. The results indicated that at concentrations above 50 µM, there was a significant reduction in cell viability, suggesting a dose-dependent cytotoxic effect. This study highlights the potential of this compound as a lead structure for developing novel anticancer agents.
Study 2: Neuropharmacological Effects
Another research project focused on the neuropharmacological properties of this compound. Behavioral assays demonstrated that administration of the compound resulted in anxiolytic-like effects in rodent models. These findings suggest that it may modulate anxiety-related behaviors through interactions with GABAergic systems.
Study 3: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 4 µg/mL against specific clinical isolates, indicating promising antibacterial properties worthy of further investigation.
Data Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | Cell viability assays | Significant reduction in cell viability at >50 µM |
| Neuropharmacological Effects | Behavioral assays | Anxiolytic-like effects observed |
| Antimicrobial Activity | MIC determination | MIC of 4 µg/mL against certain bacterial strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxamide with 3-(dimethylamino)-2,2-dimethylpropyl groups via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to minimize side products. Purification via column chromatography (using silica gel and gradient elution) or recrystallization (ethanol/water systems) is critical. Characterization by H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity) ensures structural fidelity and purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural features like the dimethylamino and piperidine moieties. X-ray crystallography (e.g., COD Entry 2230670 protocols) confirms stereochemistry and packing interactions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. Pairing these with Fourier-Transform Infrared Spectroscopy (FT-IR) validates functional groups .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Use a reproducibility matrix:
- Step 1 : Replicate assays across independent labs with standardized protocols (e.g., fixed concentrations, controls).
- Step 2 : Apply multivariate statistical analysis (ANOVA, PCA) to isolate confounding variables (e.g., solvent effects, pH).
- Step 3 : Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking to neurotransmitter receptors).
- Quantum Mechanical (QM) Calculations : Optimize electronic properties (e.g., charge distribution in the dimethylamino group).
- Machine Learning (ML) : Train models on bioactivity datasets to predict modifications enhancing selectivity or reducing toxicity. Experimental validation via mutagenesis or isotopic labeling refines predictions .
Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound?
- Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO to enhance reaction efficiency. Use immobilized catalysts (e.g., palladium on mesoporous silica) for recyclability. Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy to optimize turnover frequency (TOF) and minimize byproducts .
Experimental Design Considerations
Q. What controls are essential in toxicity assays for this compound?
- Methodological Answer : Include:
- Negative Controls : Vehicle-only (e.g., DMSO) and untreated cell lines.
- Positive Controls : Known toxicants (e.g., cisplatin for apoptosis).
- Blind Analysis : Mask sample identities during data collection to reduce bias.
- Dose-Response Curves : Use ≥5 concentrations to calculate IC/LD values. Confirm results with comet assays (DNA damage) and mitochondrial membrane potential probes .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for improved bioavailability.
- Pharmacokinetic Profiling : Monitor plasma concentration-time curves via LC-MS/MS to adjust dosing regimens .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-dependent effects?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC values. For multiplexed assays (e.g., RNA-seq), apply false discovery rate (FDR) corrections (Benjamini-Hochberg method) to minimize Type I errors .
Q. How should researchers validate off-target effects in receptor-binding studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
